3,4-Dihydro-2H-1,4-benzoxazin-6-amine hydrochloride is a heterocyclic compound with the molecular formula CHClNO. It is characterized by a white crystalline powder form and has a molecular weight of 203.64 g/mol. This compound is part of the benzoxazine family, known for its diverse biological activities and applications across various fields including chemistry, biology, and medicine.
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base, such as sodium bicarbonate. The reaction is conducted in a solvent like butanone, which facilitates the formation of the desired compound through nucleophilic substitution and cyclization processes.
Synthetic Route:
Industrial production often utilizes optimized conditions to enhance yield and purity, employing continuous flow reactors for efficiency .
The molecular structure of 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride features:
InChI=1S/C8H10N2O.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4,9H2;1H
.Property | Value |
---|---|
Molecular Formula | CHClNO |
Molecular Weight | 203.64 g/mol |
CAS Number | 207596-59-6 |
3,4-Dihydro-2H-1,4-benzoxazin-6-amine hydrochloride can participate in various chemical reactions due to its reactive amine group. Key reactions include:
These reactions are significant for synthesizing more complex heterocyclic compounds or for medicinal chemistry applications.
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride involves its interaction with specific molecular targets within biological systems. It has been observed to inhibit hypoxic tumors by downregulating genes associated with hypoxia while exhibiting low toxicity to normoxic cells. This selective action makes it a candidate for further research in cancer therapeutics.
3,4-Dihydro-2H-1,4-benzoxazin-6-amine hydrochloride appears as a white crystalline solid with good solubility in various solvents.
The compound exhibits:
Property | Value |
---|---|
Appearance | White crystalline powder |
Solubility | Soluble in water and organic solvents |
3,4-Dihydro-2H-1,4-benzoxazin-6-amine hydrochloride has numerous applications:
This compound's versatility across scientific disciplines highlights its significance in ongoing research and development efforts aimed at discovering new therapeutic agents and materials.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: